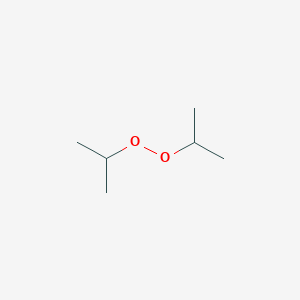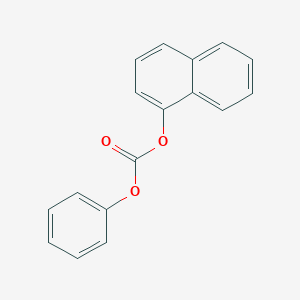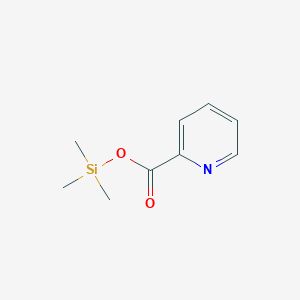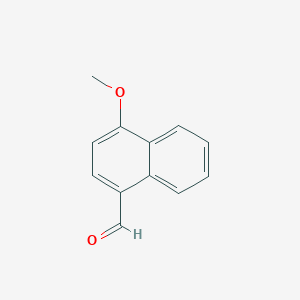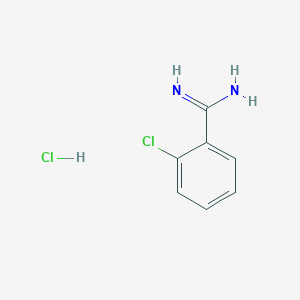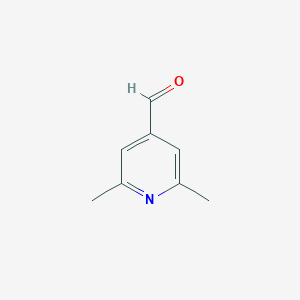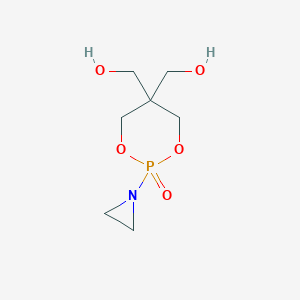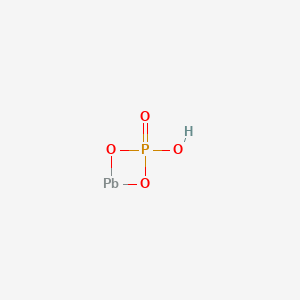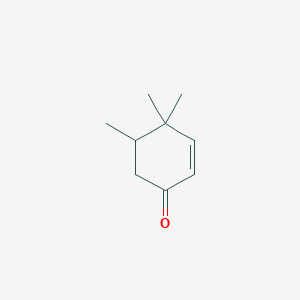
4,4,5-Trimethyl-2-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5-Trimethyl-2-cyclohexen-1-one, also known as TCCH, is a chemical compound that belongs to the family of cyclohexenones. It is a yellowish liquid with a pleasant odor and is widely used in the fragrance industry due to its ability to impart a floral and fruity aroma to perfumes and other scented products. However, TCCH has also been the subject of extensive scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
4,4,5-Trimethyl-2-cyclohexen-1-one has been studied extensively for its potential applications in various fields, including:
1. Fragrance Industry: 4,4,5-Trimethyl-2-cyclohexen-1-one is widely used as a fragrance ingredient in perfumes, soaps, and other scented products due to its pleasant aroma.
2. Pharmaceutical Industry: 4,4,5-Trimethyl-2-cyclohexen-1-one has been studied for its potential use as a drug delivery agent due to its ability to cross the blood-brain barrier and target specific areas of the brain.
3. Food Industry: 4,4,5-Trimethyl-2-cyclohexen-1-one has been studied for its potential use as a food flavoring agent due to its fruity and floral aroma.
Mécanisme D'action
4,4,5-Trimethyl-2-cyclohexen-1-one is believed to exert its effects through the modulation of various neurotransmitter systems in the brain, including the dopamine and serotonin systems. It is also believed to interact with various ion channels and receptors, including the GABA-A receptor and the NMDA receptor.
Effets Biochimiques Et Physiologiques
4,4,5-Trimethyl-2-cyclohexen-1-one has been shown to have various biochemical and physiological effects, including:
1. Antidepressant Effects: 4,4,5-Trimethyl-2-cyclohexen-1-one has been shown to have antidepressant effects in animal models, possibly through its modulation of the serotonin system.
2. Analgesic Effects: 4,4,5-Trimethyl-2-cyclohexen-1-one has been shown to have analgesic effects in animal models, possibly through its modulation of the GABA-A receptor.
3. Anxiolytic Effects: 4,4,5-Trimethyl-2-cyclohexen-1-one has been shown to have anxiolytic effects in animal models, possibly through its modulation of the GABA-A receptor.
Avantages Et Limitations Des Expériences En Laboratoire
4,4,5-Trimethyl-2-cyclohexen-1-one has several advantages and limitations for use in lab experiments, including:
Advantages:
1. High Yield: 4,4,5-Trimethyl-2-cyclohexen-1-one can be synthesized with high yield using the preferred method of reaction between 2,3-dimethyl-2-butene and cyclohexanone.
2. Selectivity: The preferred method of 4,4,5-Trimethyl-2-cyclohexen-1-one synthesis also has high selectivity, resulting in a purer product.
Limitations:
1. Toxicity: 4,4,5-Trimethyl-2-cyclohexen-1-one is toxic and can cause irritation to the skin and eyes, making it difficult to handle in lab experiments.
2. Volatility: 4,4,5-Trimethyl-2-cyclohexen-1-one is volatile and can evaporate quickly, making it difficult to handle and store.
Orientations Futures
There are several potential future directions for research on 4,4,5-Trimethyl-2-cyclohexen-1-one, including:
1. Development of Novel Fragrances: Further research on the aroma profile of 4,4,5-Trimethyl-2-cyclohexen-1-one could lead to the development of novel fragrances for use in perfumes and other scented products.
2. Drug Delivery: Further research on the ability of 4,4,5-Trimethyl-2-cyclohexen-1-one to cross the blood-brain barrier could lead to the development of novel drug delivery agents for the treatment of various neurological disorders.
3. Food Flavoring: Further research on the flavor profile of 4,4,5-Trimethyl-2-cyclohexen-1-one could lead to the development of novel food flavoring agents.
Conclusion:
In conclusion, 4,4,5-Trimethyl-2-cyclohexen-1-one is a chemical compound that has been extensively studied for its potential applications in various fields. While it is widely used in the fragrance industry, it also has potential applications in the pharmaceutical and food industries. Further research on 4,4,5-Trimethyl-2-cyclohexen-1-one could lead to the development of novel fragrances, drug delivery agents, and food flavoring agents. However, the toxicity and volatility of 4,4,5-Trimethyl-2-cyclohexen-1-one make it difficult to handle and store, and caution should be exercised when working with this compound.
Méthodes De Synthèse
4,4,5-Trimethyl-2-cyclohexen-1-one can be synthesized through several methods, including the reaction of cyclohexanone with acetone in the presence of a base catalyst, or the reaction of 2,3-dimethyl-2-butene with cyclohexanone in the presence of an acid catalyst. The latter method is preferred due to its higher yield and selectivity.
Propriétés
Numéro CAS |
17429-29-7 |
|---|---|
Nom du produit |
4,4,5-Trimethyl-2-cyclohexen-1-one |
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
4,4,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O/c1-7-6-8(10)4-5-9(7,2)3/h4-5,7H,6H2,1-3H3 |
Clé InChI |
SNCRCXQBWGLTDV-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)C=CC1(C)C |
SMILES canonique |
CC1CC(=O)C=CC1(C)C |
Synonymes |
4,4,5-Trimethyl-2-cyclohexen-1-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



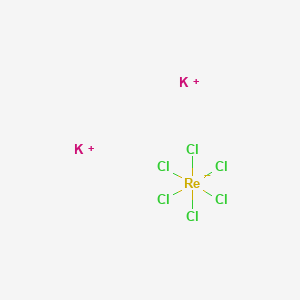
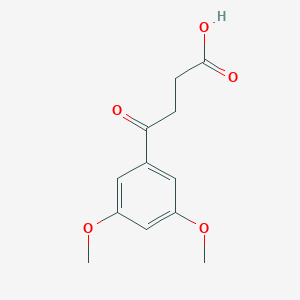
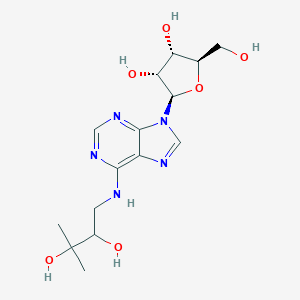
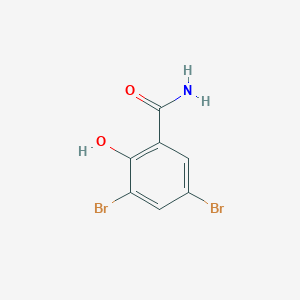

![3,6-Dichlorobenzo[d]isoxazole](/img/structure/B103352.png)
